N-(4-fluoro-3-nitrophenyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-(4-fluorophenyl)acetamide is an organic compound that features both fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Nitration: The introduction of a nitro group to the aromatic ring. This can be achieved by treating 4-fluoroaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Acylation: The introduction of an acyl group to the aromatic ring. This can be achieved by reacting the nitrated product with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: N-(4-amino-3-fluorophenyl)-2-(4-fluorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used as a probe to study biological processes involving nitro and fluorine groups.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The presence of fluorine and nitro groups can influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-(4-fluorophenyl)acetamide: Lacks the nitro group, which can significantly alter its chemical properties and reactivity.
N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide: Lacks the fluorine atom on the nitrophenyl ring, which can affect its reactivity and interactions.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both fluorine and nitro groups, which can impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c15-10-3-1-9(2-4-10)7-14(19)17-11-5-6-12(16)13(8-11)18(20)21/h1-6,8H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEDWXZDTKDLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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